N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide
CAS No.: 1421525-93-0
Cat. No.: VC11892014
Molecular Formula: C19H13NO3S2
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421525-93-0 |
|---|---|
| Molecular Formula | C19H13NO3S2 |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C19H13NO3S2/c21-18(16-6-3-9-24-16)17-8-7-13(25-17)11-20-19(22)15-10-12-4-1-2-5-14(12)23-15/h1-10H,11H2,(H,20,22) |
| Standard InChI Key | DCHWKEGKIHOTMS-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4 |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4 |
Introduction
N-{[5-(Thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide is a complex organic compound that integrates thiophene and benzofuran moieties. These structural features make the compound a promising candidate for research in pharmacological and material science applications due to its potential biological activity and electronic properties.
Synthesis Pathway
The synthesis of compounds similar to N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide typically involves:
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Functionalization of Thiophene Rings:
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Introduction of carbonyl groups via Friedel-Crafts acylation or similar methods.
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Substitution reactions to link thiophene units.
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Formation of Benzofuran Derivative:
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Cyclization reactions involving phenols and aldehydes under acidic conditions.
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Amide Bond Formation:
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Coupling reactions between a carboxylic acid derivative (e.g., benzofuran carboxylic acid) and an amine group from the thiophene derivative.
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These steps often employ catalysts such as palladium for coupling or acidic conditions for cyclization .
Biological Activity
Compounds with similar structural motifs have demonstrated diverse biological activities, including:
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Antibacterial Properties:
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Anticancer Potential:
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Antioxidant Activity:
Applications in Material Science
The compound's conjugated aromatic systems suggest potential utility in organic electronics:
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Semiconductors:
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Sensors:
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Functionalized benzofurans can act as fluorescent probes or chemosensors due to their photophysical properties.
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Analytical Characterization
To confirm the structure and purity of N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide, the following techniques are employed:
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NMR Spectroscopy (¹H and ¹³C):
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Identifies proton and carbon environments within the molecule.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Detects functional groups such as carbonyl (C=O) and amide (N-H) bonds.
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X-ray Crystallography:
Comparative Data Table
| Property/Aspect | N-{[5-(Thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide | Related Compounds (e.g., Thiophene/Benzofuran Derivatives) |
|---|---|---|
| Molecular Weight | 341.4 g/mol | Varies (200–400 g/mol) |
| Solubility | Likely soluble in organic solvents like DMSO | Similar solubility profile |
| Antibacterial Activity | Potential against E. coli and S. aureus | Moderate to high |
| Anticancer Potential | Under investigation | Demonstrated in leukemia, breast cancer models |
| Thermal Stability | High due to aromaticity | Comparable |
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